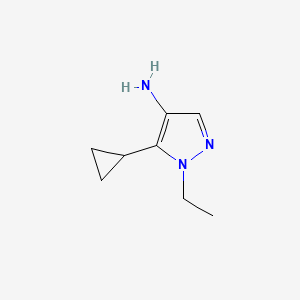

5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-cyclopropyl-1-ethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAZHHZJKKGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism & Utility of 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amine

[2]

Executive Summary & Chemical Identity

5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine is a substituted aminopyrazole intermediate critical for constructing bioactive ligands.[1][2] Its structural features—a pyrazole core, a primary amine at position 4, and specific hydrophobic substituents (cyclopropyl at C5, ethyl at N1)—make it an ideal bioisostere for the purine ring of ATP, allowing it to anchor drugs within enzyme active sites.

| Property | Detail |

| Systematic Name | 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine |

| CAS Number | 1423034-18-7 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Core Pharmacophore | Pyrazole-4-amine (ATP-mimetic hinge binder) |

| Primary Applications | Kinase Inhibition (JAK, CDK), Epigenetic Modulation (LSD1), K-Ras Inhibition |

Mechanism of Action: The Pharmacophore Perspective

Since this molecule is an intermediate, its "Mechanism of Action" is defined by how it functions as a structural motif within a final drug candidate.[1][2]

ATP-Competitive Kinase Inhibition

The pyrazole-4-amine scaffold is a classic hinge-binding motif .[2] In many kinase inhibitors, this moiety mimics the adenine ring of ATP.[2]

-

H-Bonding: The exocyclic amine (–NH₂) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu, Leu residues).[2]

-

Acceptor Role: The N2 nitrogen of the pyrazole ring often acts as a hydrogen bond acceptor for the backbone amide NH.[1][2]

-

Hydrophobic Selectivity: The 5-cyclopropyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, enhancing selectivity over other kinases.[2] The N1-ethyl group provides steric bulk that positions the ring correctly within the cleft.[2]

Epigenetic Modulation (LSD1 & K-Ras)

Recent patent literature links 1-ethyl-5-cyclopropyl-pyrazole derivatives to K-Ras G12C inhibition and LSD1 (KDM1A) inhibition .[1][2]

-

Mechanism: In these contexts, the amine is typically derivatized (e.g., via amide coupling) to link the scaffold to a "warhead" or a substrate-mimic tail.[2]

-

Role: The scaffold provides a rigid, planar orientation that directs the substituents into the lysine-binding channel of LSD1 or the switch-II pocket of K-Ras.[2]

Structural Visualization (DOT Diagram)

The following diagram illustrates the synthesis and pharmacophoric interaction of the scaffold.

Caption: Synthesis pathway and pharmacophoric binding mechanism of the 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine scaffold.

Chemical Synthesis & Manufacturing

To ensure high purity for biological testing, the synthesis must control regiochemistry, specifically distinguishing between the 1-ethyl-5-cyclopropyl and 1-ethyl-3-cyclopropyl isomers.

Synthesis Workflow

-

Cyclocondensation (Regiocontrol Step):

-

Reagents: Cyclopropyl methyl ketone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Enaminone intermediate.[2] -

Cyclization: React enaminone with Ethylhydrazine .[2]

-

Challenge: This produces a mixture of 1-ethyl-5-cyclopropyl (desired) and 1-ethyl-3-cyclopropyl isomers. Separation is required (column chromatography or crystallization).[2]

-

-

Nitration:

-

Reduction:

Quality Control Parameters

-

HPLC Purity: >98% (Critical for biological assays to avoid false positives from isomers).

-

NMR Verification:

-

¹H NMR must show the cyclopropyl protons (0.6–1.0 ppm multiplet) and the specific N-ethyl quartet/triplet pattern.

-

The C4-amine signal usually appears as a broad singlet around 3.0–4.0 ppm.[1]

-

Experimental Protocols: Derivatization & Assay

For researchers using this scaffold to develop inhibitors, the following protocols define the standard workflow.

General Amide Coupling (Drug Synthesis)

This reaction links the scaffold to a carboxylic acid "tail" to create the final bioactive molecule.[1][2]

Reagents:

-

Amine: 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine (1.0 eq)[2][4]

-

Coupling Agent: HATU (1.2 eq)[2]

-

Solvent: DMF (anhydrous)[2]

Procedure:

-

Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

-

Stir at RT for 4–16 hours (monitor by LC-MS).

-

Workup: Dilute with EtOAc, wash with LiCl (aq), NaHCO₃, and brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (MeOH/DCM gradient).

In Vitro Kinase Assay (Validation)

To verify if the derived compound functions as a hinge binder:

-

Assay Platform: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[1][2]

-

Conditions: Incubate Kinase (e.g., JAK2, 5 nM) + ATP (Km concentration) + Substrate + Test Compound (derived from scaffold).[1][2]

-

Readout: Measure IC₅₀. A potent hinge binder typically yields IC₅₀ < 100 nM.[2]

-

Control: Use Staurosporine (pan-kinase inhibitor) as a positive control.[1][2]

References

-

PubChem. (n.d.).[1][2] 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (Precursor/Analog).[2] National Library of Medicine.[2] Link[2]

-

Google Patents. (2018).[2][6] US20180201610A1 - Compositions and methods of targeting mutant k-ras.[1][2][6] (Demonstrates utility of the 5-cyclopropyl-1-ethyl-pyrazole scaffold in K-Ras inhibitor synthesis). Link

-

BLD Pharm. (n.d.).[2][4] Product Analysis: 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amine (CAS 1423034-18-7).[1][2][4] Link

-

Fabbro, D., et al. (2002).[1][2] Protein kinases as targets for anticancer agents: from basic science to clinic. Pharmacology & Therapeutics.[1][2] (Context for pyrazole-amine hinge binders).

Sources

- 1. 1006454-53-0|1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 2. 2059988-79-1|4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1479085-37-4|5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 5. 1432682-11-5|5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. US20180201610A1 - Compositions and methods of targeting mutant k-ras - Google Patents [patents.google.com]

Technical Guide: Crystal Structure & Synthesis of N-Alkylated Cyclopropyl Pyrazoles

Executive Summary

N-alkylated cyclopropyl pyrazoles represent a privileged scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, BRAF inhibitors). The cyclopropyl moiety serves as a metabolically stable, lipophilic spacer that modulates potency and physicochemical properties.[1] However, the development of these compounds is often hindered by two primary challenges: regioselectivity during N-alkylation (N1 vs. N2 isomers) and conformational flexibility of the cyclopropyl group.

This guide provides a comprehensive technical analysis of the solid-state architecture of these systems, offering validated protocols for their synthesis, purification, and crystallographic characterization.

Structural Significance in Medicinal Chemistry[1][2][3][4][5]

The incorporation of a cyclopropyl group onto the pyrazole nitrogen (N-alkylation) or carbon backbone fundamentally alters the pharmacophore's profile.

-

Metabolic Stability: The cyclopropyl group acts as a "metabolic bumper," blocking labile sites from oxidation by Cytochrome P450 enzymes (specifically CYP3A4) due to the high C-H bond dissociation energy of the strained ring [1].

-

Bioisosterism: It serves as a rigid bioisostere for isopropyl or ethyl groups, locking the molecule into a specific conformation that may enhance binding affinity in narrow hydrophobic pockets.

-

Orbital Interactions: The Walsh orbitals of the cyclopropyl ring can conjugate with the pyrazole

-system, affecting the electron density and basicity of the pyrazole nitrogens.

Synthesis & Regiochemical Challenges

The N1 vs. N2 Alkylation Problem

Alkylation of unsymmetrical pyrazoles typically yields a mixture of regioisomers. The ratio depends on:

-

Tautomeric Equilibrium: The position of the proton on the neutral pyrazole (influenced by substituents).

-

Steric Hindrance: Bulky substituents adjacent to a nitrogen will discourage alkylation at that site.

-

Electronic Effects: Electron-withdrawing groups (EWGs) generally direct alkylation to the nitrogen furthest from the EWG.

Workflow Visualization

The following diagram illustrates the critical decision points in synthesizing and isolating the correct crystal form.

Figure 1: Synthetic workflow for isolating N-alkylated pyrazole regioisomers.

Crystallographic Analysis

When analyzing the crystal structure of N-alkylated cyclopropyl pyrazoles, three specific geometric parameters define the molecule's solid-state behavior.

Intramolecular Geometry: The Bisected Conformation

The orientation of the cyclopropyl ring relative to the pyrazole plane is critical.

-

Bisected Conformation: The cyclopropyl C-H bond at the point of attachment lies in the plane of the pyrazole ring. This maximizes conjugation between the cyclopropyl Walsh orbitals and the pyrazole

-system [2]. -

Perpendicular Conformation: Often observed only when severe steric clash (e.g., ortho-substitution on the pyrazole) forces the ring out of plane.

Key Metric: Look for the torsion angle

Intermolecular Packing

Unlike imidazoles, N-substituted pyrazoles lack a strong hydrogen bond donor (NH). Consequently, the lattice is stabilized by weaker, non-classical interactions:

-

-

-

C-H...N Interactions: The acidic proton on the pyrazole C3 or C5 often coordinates with the pyridinic nitrogen (N2) of a neighboring molecule [3].

Quantitative Structural Data

The following table summarizes typical bond lengths and angles derived from aggregate Cambridge Structural Database (CSD) analyses for this scaffold.

| Parameter | Atom Pair | Typical Value (Å/°) | Structural Insight |

| Bond Length | N1–N2 | 1.35 – 1.37 Å | Indicates delocalization; shorter than single N-N bond. |

| Bond Length | N1–C(alkyl) | 1.45 – 1.48 Å | Standard C-N single bond. |

| Bond Angle | C5–N1–C(alkyl) | 125° – 130° | Expanded angle due to steric repulsion between alkyl group and C5-H. |

| Torsion | Pyrazole-Cyclopropyl | 0° – 20° | "Bisected" preference for electronic conjugation [2]. |

Experimental Protocols

Synthesis: Regioselective N-Alkylation

Note: This protocol favors the thermodynamic product but requires chromatographic separation.

-

Preparation: Dissolve the cyclopropyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

-

Purification: Isolate isomers via Flash Column Chromatography (Hexane/EtOAc gradient). N1-alkylated isomers typically elute later than N2 isomers on silica due to higher polarity.

Crystal Growth: Vapor Diffusion Method

To obtain X-ray quality single crystals suitable for determining regiochemistry:

-

Solvent Selection: Dissolve 10–20 mg of the pure isomer in a "good" solvent (e.g., CHCl3, DCM, or Acetone) in a small inner vial (4 mL).

-

Precipitant: Place the small vial (uncapped) inside a larger jar (20 mL) containing a "poor" solvent (e.g., Pentane, Hexane, or Diethyl Ether).

-

Equilibration: Seal the outer jar tightly. The volatile poor solvent will diffuse into the rich solvent, slowly increasing supersaturation.

-

Harvesting: Allow to stand undisturbed at 4°C or RT for 3–7 days.

Interaction Network Visualization

The following diagram represents the typical hydrogen bonding network observed in the crystal lattice of these derivatives.

Figure 2: Schematic of intermolecular forces stabilizing the pyrazole lattice.

References

-

Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. (2021).[2][3] Explains the metabolic stability and CYP blocking properties of cyclopropyl rings.

-

Conformation and Geometry of Cyclopropane Rings Having

-acceptor Substituents. Allen, F. H., et al. Acta Crystallographica Section B. (2011).[2] Definitive study on the "bisected" conformation preference in crystal structures. -

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry. (2022).[3][4][5][6] Discusses attractive interactions and regioselectivity challenges in pyrazole synthesis. [4]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. (2013).[3][7][8] Provides baseline crystallographic data for N-substituted pyrazole derivatives.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines [mdpi.com]

- 8. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for Pyrazol-4-amine Derivatives

[1][2]

Executive Summary & Strategic Analysis

Pyrazol-4-amines (4-aminopyrazoles) are privileged scaffolds in kinase inhibitors (e.g., CDKs, p38 MAPKs) but represent a "worst-case" substrate class for Palladium-catalyzed cross-coupling. The coexistence of a basic exocyclic amine (

Key Challenges:

-

Catalyst Poisoning: The free amine and the pyrazole N2 lone pair can chelate Pd(II) intermediates, forming catalytically inactive "Pd-black" or stable bis-ligated complexes.

-

Protodeboronation: Electron-rich heteroaryl boronic acids (if used as the nucleophile) are highly prone to hydrolytic C-B bond cleavage.

-

Dehalogenation: The electron-rich nature of the aminopyrazole ring facilitates competitive hydrodehalogenation over transmetalation.

Strategic Solution: This guide prioritizes two pathways:

-

Pathway A (Robust): Full protection of the pyrazole scaffold (N1-SEM/THP and N4-Boc) to restore "standard" Suzuki reactivity.

-

Pathway B (Advanced): Direct coupling of unprotected/semi-protected substrates using Buchwald Precatalysts (XPhos Pd G2/G3) , which are sterically designed to prevent amine coordination.

Mechanistic Causality & Catalyst Selection

The choice of catalyst is dictated by the "coordination footprint" of the substrate.

The "Amine Poisoning" Effect

In standard protocols (e.g.,

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

-

Mechanism: The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the substrate's nitrogen atoms while allowing the flat aromatic halide to undergo oxidative addition.

-

Precatalyst: XPhos Pd G2/G3 . These precatalysts generate the active monoligated Pd(0) species in situ without requiring excess free phosphine, which can inhibit the reaction.

Experimental Protocols

Protocol A: Direct Coupling of Unprotected Halo-Aminopyrazoles (High Throughput)

Best for: Rapid SAR exploration where protection/deprotection steps are bottlenecks. Reference Standard: Adapted from Jedinák et al., J. Org. Chem. 2017.

Scope: Coupling of 3-bromo-1H-pyrazol-4-amine or 4-bromo-1H-pyrazol-3-amine with Aryl Boronic Acids.

Reagents:

-

Substrate: Halogenated aminopyrazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

-

Catalyst: XPhos Pd G2 (1–2 mol %)

-

Ligand: XPhos (2 mol %) [Note: Added to ensure catalyst stability]

-

Base:

(2.0 – 4.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 v/v) or Ethanol : Water (4:1 v/v)

Step-by-Step Methodology:

-

Vessel Preparation: Use a microwave vial or a heavy-walled pressure tube equipped with a magnetic stir bar.

-

Charging: Add the halo-aminopyrazole (0.5 mmol), aryl boronic acid (0.75 mmol), and base (1.0 mmol) to the vial.

-

Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon (x3). Add the degassed solvent mixture (dioxane/water, 5 mL) via syringe. Sparge with Argon for 5 minutes.

-

Catalyst Addition: Briefly remove the septum (under positive Argon flow) and add XPhos Pd G2 (1 mol %) and XPhos (2 mol %). Reseal immediately.

-

Reaction:

-

Thermal: Heat to 100 °C for 4–12 hours.

-

Microwave: Irradiate at 120 °C for 20–40 minutes.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (x3). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradients are usually required due to polarity).

Validation Check:

-

Self-Validating Step: If the reaction turns black immediately upon heating and stalls, oxygen was present (Pd-black formation). If the starting material remains unconsumed but no byproduct forms, the catalyst is poisoned (increase catalyst loading to 5 mol% or switch to Protocol B).

Protocol B: Coupling of N-Protected Pyrazol-4-amines (Scale-Up)

Best for: Large-scale synthesis (>1g) or when using expensive boronic acids.

Substrate Preparation: Protect the 4-amine as a Boc-carbamate and the N1-pyrazole nitrogen with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

-

Why? This removes the H-bond donor ability and steric bulk prevents N-coordination.

Reagents:

-

Substrate: 1-THP-4-(Boc-amino)-3-bromo-pyrazole (1.0 equiv)

-

Catalyst:

(3–5 mol %) -

Base:

(2.0 equiv) -

Solvent: DME : Water (3:1) or Toluene : Ethanol : Water (4:2:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the protected halide (1.0 equiv) and boronic acid (1.2 equiv) in the solvent system.

-

Base Activation: Add

(solid or aqueous solution). -

Degassing: Sparge with Nitrogen for 15 minutes.

-

Catalyst: Add

. -

Reflux: Heat to 85–90 °C for 6–16 hours.

-

Deprotection (Post-Coupling):

-

Treat the crude intermediate with 4M HCl in Dioxane/MeOH to remove both Boc and THP groups simultaneously.

-

Quantitative Comparison of Conditions

| Parameter | Protocol A (Direct / XPhos) | Protocol B (Protected / dppf) |

| Substrate Tolerance | High (Free NH/NH2) | Moderate (Requires Protection) |

| Step Count | 1 Step (Convergent) | 3 Steps (Protect -> Couple -> Deprotect) |

| Reaction Time | 20 min (MW) - 12 h (Thermal) | 12 - 24 h |

| Dehalogenation Risk | Low (Fast oxidative addition) | Medium (Slower kinetics) |

| Purification | Difficult (Polar product) | Easy (Lipophilic intermediate) |

| Cost | High (Catalyst/Ligand) | Low (Standard Pd sources) |

Visualization: Reaction Workflow & Pathway

Caption: Decision matrix for selecting between direct coupling (XPhos) and protection-based strategies for aminopyrazoles.

Troubleshooting & Optimization

Issue: Dehalogenation (Loss of Halide without Coupling)

-

Cause: In electron-rich pyrazoles, the Pd-Ar intermediate is prone to abstracting a hydride (from solvent or base) rather than transmetalating.

-

Fix:

-

Switch solvent to Toluene/Water (excludes alcohol H-sources).

-

Use Anhydrous conditions with CsF as base (rarely needed but effective).

-

Increase Boronic Acid concentration to accelerate transmetalation over reduction.

-

Issue: Protodeboronation of Heteroaryl Boronic Acids

-

Cause: 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl) decompose rapidly in aqueous base.

-

Fix:

-

Use MIDA boronates or Potassium Trifluoroborates (

) instead of boronic acids. -

Slow addition of the boronic acid (syringe pump) to the reaction mixture.

-

Issue: Regioselectivity (If using Poly-halogenated substrates)

-

Rule: For 3,5-dibromo-4-aminopyrazoles:

-

C5 Position reacts FIRST (sterically more accessible and electronically activated).

-

C3 Position reacts SECOND.

-

Note: The "4-amino" group is an electron donor, making the oxidative addition at C3/C5 slower than in simple pyrazoles.

-

References

-

Jedinák, L., et al. (2017). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 157–169.

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.

-

Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 129(11), 3358–3366.

-

Dvořák, C., et al. (2005). "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." The Journal of Organic Chemistry, 70(10), 4188–4190.

Technical Guide: 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amine in Fragment-Based Library Synthesis

The following technical guide is structured for researchers and medicinal chemists utilizing 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine as a core fragment in high-throughput library synthesis and Fragment-Based Drug Discovery (FBDD).

Introduction: The Strategic Value of the Scaffold

In the architecture of kinase inhibitors and GPCR ligands, the pyrazole ring is a privileged pharmacophore. However, the specific substitution pattern of 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine offers distinct advantages over the more common 3-amino or unsubstituted analogs.

Mechanistic Rationale

-

The "Magic" Cyclopropyl Group: Unlike a simple methyl or isopropyl group, the 5-cyclopropyl moiety introduces significant metabolic stability (blocking CYP450 oxidation sites) while providing a rigid, lipophilic bulk that fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without the entropic penalty of flexible alkyl chains.

-

Vector Orientation: The 4-amino group serves as a versatile "exit vector." When the pyrazole nitrogen (N2) binds to the hinge region of a kinase, the 4-amino substituents are projected into the solvent-exposed front pocket, allowing for rapid diversification to tune solubility and potency.

-

Steric Control: The 1-ethyl and 5-cyclopropyl groups create a specific steric environment that discourages planar aggregation, improving the solubility profile of the resulting library members compared to 1-phenyl analogs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Before initiating synthesis, it is critical to understand the physicochemical baseline of the fragment.

| Property | Value (Calculated) | Significance |

| Molecular Formula | C₈H₁₃N₃ | Low MW ideal for FBDD (Rule of 3 compliant). |

| Molecular Weight | 151.21 g/mol | Leaves significant mass budget for derivatization. |

| ClogP | ~1.1 - 1.4 | Optimal lipophilicity for cell permeability. |

| PSA (Polar Surface Area) | ~38 Ų | Good membrane permeability prediction. |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | The amine is less basic than aliphatic amines due to heteroaromatic conjugation, affecting coupling rates. |

| Appearance | Pale yellow oil/solid | Oxidation sensitive; store under inert atmosphere. |

Synthetic Utility & Reaction Workflows[9][10][11][12][13][14]

The primary utility of this fragment lies in its ability to undergo rapid parallel synthesis. The following protocols are optimized for 96-well plate format but can be scaled to round-bottom flasks.

Diagram 1: Fragment Reactivity & Library Workflow

The following diagram illustrates the divergent synthesis pathways available from the core amine.

Caption: Divergent synthesis pathways for 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine in library construction.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Use Case: Generating a library of potential kinase inhibitors.

Rationale: The 4-amino group on the pyrazole is moderately nucleophilic. Standard EDC/NHS couplings may be sluggish. HATU is selected as the coupling agent to ensure high conversion rates with sterically demanding carboxylic acids.

Reagents:

-

Fragment: 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine (0.1 M in DMF).

-

Acids: Diverse set of carboxylic acids (0.1 M in DMF).

-

Coupling Agent: HATU (0.1 M in DMF).

-

Base: DIPEA (0.2 M in DMF).

Step-by-Step Procedure:

-

Preparation: In a 96-well deep-well plate, dispense 100 µL of the carboxylic acid stock (10 µmol, 1.0 equiv) into each well.

-

Activation: Add 100 µL of HATU stock (10 µmol, 1.0 equiv) and 100 µL of DIPEA stock (20 µmol, 2.0 equiv). Shake at room temperature for 10 minutes to form the activated ester.

-

Addition: Add 100 µL of the Pyrazole Amine fragment stock (10 µmol, 1.0 equiv).

-

Reaction: Seal the plate and shake at 40°C for 16 hours . (Mild heating overcomes the reduced nucleophilicity of the heteroaromatic amine).

-

Work-up (SCX Purification):

-

Self-Validating Step: This protocol relies on Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) cartridges.

-

Dilute reaction mixture with 500 µL MeOH.

-

Load onto pre-conditioned SCX cartridge.

-

Wash: 2x with MeOH (removes unreacted acids, HATU byproducts, and DMF).

-

Elute: 2x with 2M NH₃ in MeOH (releases the basic product).

-

-

Finishing: Evaporate volatiles using a centrifugal evaporator (Genevac or SpeedVac). Resuspend in DMSO for screening.

Protocol B: Reductive Amination

Use Case: Creating secondary amines to explore basicity and solubility.

Rationale: Secondary amines often show improved metabolic stability over amides. Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent that tolerates other functional groups.

Step-by-Step Procedure:

-

Dissolve 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine (1.0 equiv) in DCE (1,2-dichloroethane).

-

Add Aldehyde (1.2 equiv) and Acetic Acid (1.0 equiv).

-

Stir for 30 minutes to allow imine formation.

-

Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Stir at Room Temperature for 12 hours.

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.

Quality Control & Troubleshooting

Reliable data depends on purity. The following QC criteria must be met before biological testing.

| Issue | Probable Cause | Solution |

| Low Yield (Amide) | Pyrazole amine is weakly nucleophilic. | Switch to acid chloride method or heat to 60°C. Use PyBOP instead of HATU. |

| Impurity: Bis-acylation | Excess acid chloride used. | Strictly control stoichiometry (1:1) or use slow addition at 0°C. |

| Oxidation (Darkening) | Air oxidation of the amine. | Store fragment as an HCl salt. Free base only immediately before use. |

| NMR Broadening | Rotamers due to amide bond. | Run NMR at elevated temperature (50°C) or in DMSO-d6 to sharpen peaks. |

Diagram 2: Synthesis of the Core Fragment

If commercial stock is unavailable, the core fragment is synthesized via the following pathway.

Caption: De novo synthesis route for the 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine scaffold.

References

-

Fustero, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

-

Aggarwal, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

-

BenchChem Technical Support. (2025). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61265678, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Link

-

Ansari, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks. ACS Omega.[1] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling on the Pyrazole Core

Executive Summary & Strategic Importance

The pyrazole ring is a "privileged scaffold" in modern drug discovery, forming the core of blockbuster therapeutics like Celecoxib (Celebrex) , Ruxolitinib (Jakafi) , and Sildenafil (Viagra) . However, its functionalization presents a unique dichotomy: the ring is simultaneously an electron-rich enamine (at C4) and an electron-deficient imine (at C3/C5).

This guide moves beyond generic coupling protocols. It addresses the "Regioselectivity Paradox" of pyrazoles, providing validated workflows for site-selective Palladium (Pd)-catalyzed bond formation. We focus on three critical transformations:

-

C4-Selectivity: Exploiting nucleophilic susceptibility via Suzuki-Miyaura.[1]

-

C5-Selectivity: Leveraging C-H acidity via Concerted Metallation-Deprotonation (CMD).

-

N-Arylation: Overcoming catalyst poisoning in Buchwald-Hartwig couplings.

The Reactivity Landscape

To successfully couple pyrazoles, one must visualize the ring not as a flat aromatic system, but as a polarized map of reactivity.

Electronic Bias and Site Selectivity

-

C4 Position (Nucleophilic): The most electron-rich carbon. It behaves similarly to a phenyl ring but is more reactive toward electrophilic halogenation. It is the "easy" target for standard cross-couplings (Suzuki, Negishi).

-

C3/C5 Positions (Acidic): These carbons are electron-deficient. Traditional cross-coupling here requires pre-functionalized halides. However, modern C-H activation strategies exploit the acidity of these protons (

for the ring protons) for direct arylation. -

N1 Position (Coordinative): The free N-H is acidic (

), while the N2 nitrogen is a strong

Decision Logic: The Reactivity Map

The following diagram illustrates the decision logic for selecting the correct catalytic cycle based on the target position.

Figure 1: Strategic decision tree for pyrazole functionalization based on electronic properties.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Target: Installation of aryl/heteroaryl groups at the electron-rich C4 position. Challenge: Protodehalogenation (loss of halide) and "halogen dance" (migration of halide) if lithiation is attempted. Pd-catalysis avoids these issues.

The System

-

Catalyst:

is the workhorse. The bidentate ferrocenyl ligand prevents -

Base: Mild bases (

or -

Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step involving the boronic acid.

Step-by-Step Protocol

-

Charge: To a reaction vial, add 4-iodopyrazole (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

(3-5 mol%). -

Inert: Seal and purge with

or Argon for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane (

concentration relative to pyrazole). -

Base: Add

(aq) (2.0 equiv). -

Reaction: Heat to 80-90°C for 4–12 hours. Note: Iodine reacts faster (often <2 hrs); Bromine may require overnight heating.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Silica gel chromatography. Pyrazoles are polar; add 1%

to the eluent to prevent streaking.

Protocol B: C5-Selective Direct Arylation (Fagnou Conditions)

Target: Direct C-H functionalization at C5 without pre-halogenation.

Mechanism: Concerted Metallation-Deprotonation (CMD).[2][3][4][5]

Scientific Insight: This reaction relies on a "Proton Shuttle." The pivalate anion coordinates to Palladium and simultaneously deprotonates the acidic C5-H bond. This lowers the activation energy significantly compared to electrophilic aromatic substitution (

The CMD Mechanism Visualization

Understanding CMD is vital for troubleshooting. If the base is too bulky or the acid additive is missing, the C-H activation shuts down.

Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway essential for C5 activation.[6]

Step-by-Step Protocol

-

Reagents: Combine N-protected pyrazole (1.0 equiv), Aryl Bromide (1.2 equiv),

(5 mol%), and Pivalic Acid (30 mol%) . -

Base: Add

(2.0 equiv). Crucial: Use anhydrous carbonate. -

Solvent: DMA (Dimethylacetamide) or Toluene. DMA is preferred for solubility. Concentration:

. -

Conditions: Heat to 110°C . This high temperature is required to overcome the energy barrier of the C-H cleavage.

-

Monitoring: Watch for the consumption of the Aryl Bromide.

-

Note on Regioselectivity: If the N1 position is substituted with a bulky group (e.g., t-Butyl), steric hindrance may force activation at C3, or shut down the reaction. Small protecting groups (Methyl, SEM) favor C5.

Protocol C: N-Arylation (Buchwald-Hartwig)

Target: Forming C-N bonds at the pyrazole nitrogen.[7]

Challenge: The pyridine-like nitrogen (N2) binds tightly to Pd, poisoning the catalyst. Standard ligands (

The Solution: Bulky Ligands

To prevent catalyst poisoning, use sterically demanding, electron-rich phosphines. tBuXPhos and BrettPhos are the gold standards here. They create a "protective shell" around the Pd center, allowing the reductive elimination of the bulky product while preventing N2-coordination.

Step-by-Step Protocol

-

Catalyst Pre-formation: It is best to use a pre-catalyst like tBuXPhos Pd G3 (1-3 mol%) to ensure accurate stoichiometry.

-

Reagents: Pyrazole (1.0 equiv), Aryl Halide (1.0 equiv).

-

Base: Strong bases are usually required. NaOtBu or LiHMDS (1.2 equiv).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Temperature: 80–100°C.

-

Order of Addition: Add base last if using LiHMDS. If using NaOtBu, add all solids, purge, then add solvent.

Data Summary & Troubleshooting

Ligand Selection Matrix

| Transformation | Preferred Catalyst/Ligand | Base | Additive | Key Insight |

| C4-Suzuki | None | Robust; water is essential. | ||

| C5-Direct Arylation | PivOH (30%) | PivOH is the "proton shuttle." | ||

| N-Arylation | tBuXPhos Pd G3 | None | Bulky ligand prevents N-poisoning. | |

| Sterically Hindered | SPhos Pd G2 | None | SPhos excels at ortho-substituted systems. |

Common Failure Modes

-

Black Precipitate (Pd Black): Indicates catalyst decomposition.

-

Fix: Increase ligand loading or switch to a more stable pre-catalyst (e.g., Pd G3 series).

-

-

No Reaction (C-H Activation):

-

Fix: Ensure Pivalic Acid was added. Check if the N-protecting group is too bulky (blocking C5).

-

-

Regioisomer Mixtures (N-Arylation):

-

Fix: Tautomers (1H vs 2H) react differently. If N-arylation gives mixtures, use a transient protecting group or switch to Ullmann coupling (CuI/DMEDA) which often has different selectivity profiles.

-

References

-

Fagnou, K. et al. (2007). "Direct Arylation of Benzene and Pyrazole via Concerted Metallation-Deprotonation." Science. Link

-

Buchwald, S. L. et al. (2011).[8] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases."[8] Chemical Science. Link

-

Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2012). "Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation." Journal of Organic Chemistry. Link

-

BenchChem. (2025). "Protocols for the N-arylation of 4-Iodopyrazole." BenchChem Application Notes. Link

-

Li, J. J. et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science. Link

Sources

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Researcher's Guide to Developing Pyrazole-Based Anti-Inflammatory Compounds

Introduction: The Pyrazole Scaffold in Inflammation Research

Inflammation is a fundamental biological response to injury or infection, orchestrated by a complex network of mediators, including prostaglandins and cytokines. While acute inflammation is a protective mechanism, chronic inflammation underpins numerous diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, their non-selective inhibition of both COX-1 and COX-2 isoforms often leads to significant gastrointestinal side effects.[2]

The pyrazole heterocycle has emerged as a privileged scaffold in medicinal chemistry, offering a versatile framework for designing potent and selective anti-inflammatory agents.[3] The landmark discovery of Celecoxib, a diaryl-substituted pyrazole, validated the therapeutic potential of targeting the inducible COX-2 enzyme, which is primarily upregulated at sites of inflammation.[1][4][5] This selective inhibition minimizes the gastrointestinal risks associated with blocking the constitutively expressed COX-1 enzyme.[2] This guide provides a comprehensive, field-proven workflow for the synthesis, in vitro evaluation, and in vivo validation of novel pyrazole-based compounds for anti-inflammatory studies.

PART 1: Synthesis and Characterization of Pyrazole Derivatives

The chemical versatility of the pyrazole ring allows for extensive structural modifications to optimize biological activity. A common and effective method for synthesizing 1,3,5-trisubstituted pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Protocol 1: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole Compound

This protocol describes a general procedure for synthesizing a pyrazole derivative, exemplified by the reaction of a substituted 1,3-diketone with a substituted hydrazine hydrochloride.

Materials:

-

Substituted 1,3-diketone (e.g., 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione)

-

Substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in glacial acetic acid (20 mL).

-

Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) with constant stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (100 mL) with stirring.

-

Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the crude solid product by vacuum filtration, washing with cold deionized water.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at 40-50°C.

-

Purification: Purify the crude product by column chromatography over silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazole compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

PART 2: In Vitro Evaluation of Anti-Inflammatory Activity

The initial screening of newly synthesized compounds involves a tiered approach, starting with target-specific enzyme assays and progressing to more complex cell-based models that mimic the inflammatory microenvironment.

A. Target-Based Screening: COX-1/COX-2 Inhibition Assay

The primary mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of the COX-2 enzyme.[2][5][6] A colorimetric or fluorometric inhibitor screening assay is a robust method to determine the potency (IC₅₀) and selectivity of the compounds for COX-1 versus COX-2.

Protocol 2: COX-1/COX-2 Colorimetric Inhibitor Screening Assay

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX enzymes.[7]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590-610 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, enzymes, and cofactors to their working concentrations.

-

Plate Setup:

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells except the Background wells to initiate the enzymatic reaction.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each well.

-

Determine the percent inhibition for each concentration of the test compound compared to the 100% Initial Activity control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

-

Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Table 1: Example Data for COX Inhibition Assay

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Test Cmpd 1 | >100 | 0.52 | >192 |

| Test Cmpd 2 | 25.4 | 1.2 | 21.2 |

| Celecoxib | 15.0 | 0.05 | 300 |

| Indomethacin | 0.1 | 0.9 | 0.11 |

B. Cell-Based Screening: Measuring Inflammatory Mediators

To assess the activity of compounds in a more biologically relevant context, cell-based assays are employed. Macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[8]

Protocol 3: LPS-Induced Inflammation in RAW 264.7 Macrophages

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

ELISA kits for TNF-α, IL-6, and PGE₂

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-only control group (no LPS, no compound).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

-

Cell Viability: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxicity-mediated effects.

-

Nitric Oxide (NO) Measurement:

-

Cytokine/PGE₂ Measurement: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, IL-6, and PGE₂ production for each compound concentration relative to the LPS-stimulated control.

Caption: High-level workflow for pyrazole-based anti-inflammatory drug discovery.

PART 3: In Vivo Validation in Preclinical Models

Promising candidates from in vitro screening must be validated in vivo to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a standard, reproducible assay for evaluating acute anti-inflammatory activity.[12][13][14]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by fluid accumulation (edema) in the paw.[12][15] The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control drug (e.g., Indomethacin, 10 mg/kg)

-

Plebysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

-

Grouping: Randomly divide the rats into groups (n=6 per group):

-

Group 1: Vehicle Control

-

Group 2: Positive Control (Indomethacin)

-

Group 3-n: Test Compound at various doses

-

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[12]

-

Dosing: Administer the test compounds and controls orally (p.o.) via gavage, typically 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[13][16]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[14][16] The peak edema is usually observed around 3-5 hours.[14][15]

-

Data Analysis:

-

Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100

-

Table 2: Example Data for Carrageenan-Induced Paw Edema Assay (at 3 hours)

| Treatment Group (Dose) | Mean Paw Edema (mL) ± SEM | % Inhibition |

| Vehicle Control | 0.85 ± 0.06 | - |

| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |

| Test Cmpd 1 (20 mg/kg) | 0.45 ± 0.05 | 47.1% |

| Test Cmpd 1 (40 mg/kg) | 0.32 ± 0.03 | 62.4% |

PART 4: Understanding the Mechanism and Structure-Activity Relationship (SAR)

The anti-inflammatory effect of pyrazole compounds is primarily driven by their inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][6][17]

Caption: Simplified COX signaling pathway and the action of pyrazole inhibitors.

The structure-activity relationship (SAR) for diaryl pyrazoles, like Celecoxib, is well-established and provides a rational basis for designing new analogs.[1][18]

-

N1-Aryl Ring: This ring is crucial for activity. A para-sulfonamide (-SO₂NH₂) or a similar hydrogen bond donor group is critical for selective binding to a hydrophilic side pocket present in COX-2 but not COX-1.[2][6]

-

C5-Aryl Ring: This ring fits into the primary active site of the COX enzyme. Substituents at the para-position, such as a methyl (-CH₃) group, often enhance potency.

-

C3-Substituent: Electron-withdrawing groups, like a trifluoromethyl (-CF₃) group, can increase COX-2 selectivity and potency.[5]

-

C4-Position: Substitution at this position is generally detrimental to activity.

Caption: Key structure-activity relationship (SAR) points for diaryl pyrazole COX-2 inhibitors.

By systematically modifying these positions and evaluating the resulting compounds through the described workflow, researchers can develop novel pyrazole-based candidates with potent, selective, and safe anti-inflammatory profiles.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

-

Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.net. [Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

Sheehan, J. & Tadi, P. (2024). Celecoxib. StatPearls. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

-

Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

Al-Swayeh, O. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. [Link]

-

Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate. [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

-

Nitric Oxide Griess Assay. (n.d.). Bio-protocol. [Link]

-

Al-Ostath, A. I., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry. [Link]

-

Li, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Zhang, M., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

-

Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PMC - NIH. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). sciendo. [Link]

-

Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. [Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]

-

COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]

-

Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC - NIH. [Link]

-

In vivo Acute Inflammatory Models. (n.d.). Redoxis. [Link]

-

What in vivo models are used for pain studies?. (2025). Patsnap Synapse. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - NIH. [Link]

-

In vitro Evaluations of Anti-inflammatory and Anti-lipidemic Properties of Selected Plant Species. (2024). BioResources. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - NIH. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

-

Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. (2024). Bioscience Biotechnology Research Communications. [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. tandfonline.com [tandfonline.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. ClinPGx [clinpgx.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis & Scale-Up

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their efficient and reliable synthesis a critical skill.[1][2] This guide is designed to function as a dedicated resource, providing in-depth, field-tested insights into the common challenges encountered from bench-scale experiments to process scale-up. Here, you will find troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrazole chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of pyrazole synthesis projects.

Q1: What is the best general method for synthesizing a substituted pyrazole?

The most common and versatile method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) with a hydrazine derivative.[3][4][5] This reaction is widely used due to its reliability and the commercial availability of a vast array of starting materials.

However, the "best" method is highly dependent on the target structure and available precursors. Other valuable strategies include:

-

Reaction of α,β-unsaturated carbonyls with hydrazine , followed by dehydrogenation.[6][7]

-

[3+2] Cycloaddition reactions involving 1,3-dipoles, which offer access to highly functionalized pyrazoles.[6]

-

Multi-component reactions (MCRs) , which can build complex pyrazoles in a single, efficient step.[8][9]

Q2: How do I handle hydrazine and its derivatives safely?

Hydrazine and its derivatives (e.g., hydrazine hydrate, phenylhydrazine) are toxic, and some are suspected carcinogens.[10][11] Anhydrous hydrazine can also be explosive.[11] Rigorous safety protocols are mandatory.

Core Safety Requirements:

-

Engineering Controls: Always handle hydrazine reagents inside a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear splash-proof chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[10][12]

-

Storage: Store hydrazine containers tightly sealed, away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[12] Storage under an inert nitrogen atmosphere is often recommended.[12]

-

Waste Disposal: Quench unreacted hydrazine before workup by adding an excess of acetone to form the more stable hydrazone.[13] Hydrazine waste should be segregated and never mixed with oxidizing agents or heavy metal waste.[11][14]

Q3: My pyrazole product is an oil and won't crystallize. How can I purify it?

This is a common issue. If the product is an oil, it may contain residual solvent or impurities that depress its melting point.[15]

-

High-Vacuum Drying: First, ensure all volatile solvents are removed using a rotary evaporator followed by drying on a high-vacuum line.[15]

-

Chromatography: Flash column chromatography is the most effective method for purifying oily products. A gradient of hexane/ethyl acetate is a common starting point for the mobile phase.[15][16][17]

-

Salt Formation: Pyrazoles are basic and can be converted into salts (e.g., hydrochloride, sulfate) by treatment with an acid. These salts are often crystalline solids that can be purified by recrystallization. The pure pyrazole can then be regenerated by neutralization with a base.[15][18][19]

-

Distillation: For thermally stable, low-boiling point pyrazoles, vacuum distillation can be an excellent purification method.[18]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Issue 1: Poor or No Yield

A low yield is one of the most frequent problems in pyrazole synthesis. The cause can often be traced to one of several factors.[13][17]

| Possible Cause | Explanation & Causality | Recommended Solution |

| Poor Reagent Quality | Hydrazine derivatives can degrade or oxidize upon storage, leading to reduced reactivity.[13][19] Impurities in the 1,3-dicarbonyl starting material can also interfere with the reaction.[17] | Use high-purity starting materials. If necessary, distill liquid hydrazines or recrystallize solid reactants before use.[13][19] |

| Incorrect Reaction Conditions | The cyclization step can be sensitive to pH, temperature, and solvent. For instance, some reactions require acidic catalysis (e.g., acetic acid) to proceed efficiently, while others work better under neutral or basic conditions.[16][17] | Systematically optimize the reaction conditions. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to determine the optimal temperature and reaction time.[17] Perform small-scale trials to screen different solvents and catalysts. |

| Incomplete Reaction | The reaction may not have been allowed to run to completion. | Increase the reaction time or temperature, guided by TLC or HPLC monitoring. Ensure efficient mixing, especially in heterogeneous mixtures.[19] |

| Side Reactions | Hydrazine can react with itself or other components, and the dicarbonyl can undergo self-condensation, leading to by-products. | Control the rate of addition of the hydrazine reagent, potentially at a lower temperature, to minimize side reactions. Ensure the stoichiometry of the reactants is correct. |

Issue 2: Poor Regioselectivity (Formation of Isomers)

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different pyrazole regioisomers can form. Controlling this selectivity is a critical challenge.[16][20]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: Key factors influencing regioselectivity in Knorr pyrazole synthesis.

Troubleshooting Poor Regioselectivity:

-

Q: How do steric effects influence the outcome?

-

A: The initial nucleophilic attack of the hydrazine typically occurs at the less sterically hindered carbonyl carbon of the 1,3-dicarbonyl.[16][20] If you have a bulky substituent on the dicarbonyl (e.g., a tert-butyl group), the hydrazine will preferentially attack the other, more accessible carbonyl.

-

-

Q: Can I use pH to control the reaction?

-

A: Yes, pH is a powerful tool. Under acidic conditions, the reaction mechanism can be altered. The initial condensation may be directed to a specific carbonyl group based on the stability of the intermediate hydrazone.[16] Conversely, under basic conditions, the more nucleophilic nitrogen of the substituted hydrazine will typically initiate the attack.[16]

-

-

Q: Does solvent choice matter for regioselectivity?

-

A: Absolutely. Solvent choice can have a dramatic impact. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in certain cases compared to standard solvents like ethanol.[16] It is worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol, TFE).

-

Issue 3: Challenges in Scale-Up

Transitioning a pyrazole synthesis from the lab bench (grams) to a pilot plant or manufacturing scale (kilograms) introduces a new set of challenges related to physical and chemical processes.[21][22]

| Challenge | Explanation & Causality | Mitigation Strategy |

| Exothermic Reactions | The cyclization step to form the pyrazole ring can be exothermic.[19] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. This can lead to a runaway reaction if not controlled.[21] | Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction.[19] Implement controlled, slow addition of reagents and use a jacketed reactor with an efficient cooling system.[19] |

| Mixing & Mass Transfer | Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity.[19] | Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. The geometry of the stirrer (e.g., anchor, turbine) is critical. |

| Work-up & Isolation | Procedures that are simple in the lab, like extractions in a separatory funnel, become complex on a large scale. Product isolation, especially if it requires chromatography, can be a major bottleneck. | Develop a scalable work-up procedure. Favor crystallization/precipitation over chromatography for large-scale purification.[19] If the product precipitates, optimize conditions (solvent, temperature) to ensure good crystal form and easy filtration. |

| Safety Hazards | The risks associated with handling large quantities of toxic reagents like hydrazine are magnified. The potential for energetic decomposition of intermediates or products with a high nitrogen content must be evaluated.[19][21] | Conduct a thorough Process Hazard Analysis (PHA). Re-evaluate all safety protocols for large-scale operations. Thermal stability testing of all isolated intermediates and the final product is crucial.[19] |

Part 3: Validated Experimental Protocols

This section provides step-by-step methodologies for common pyrazole syntheses.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes the synthesis of 1,3,5-trimethylpyrazole from acetylacetone and methylhydrazine, a classic example of the Knorr synthesis.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: Standard workflow for a lab-scale Knorr pyrazole synthesis.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent, such as ethanol or acetic acid.

-

Reagent Addition: Slowly add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.[16] If the reaction is exothermic, use an ice bath to maintain the temperature.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[4] Monitor the reaction's progress by TLC until the starting dicarbonyl has been consumed (typically 1-4 hours).[16]

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.[16] Pour the residue into ice-cold water and collect any precipitated solid by filtration.[16] If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[16][17]

-

Analysis: Characterize the final product and determine its purity using techniques like ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Purification of Isomers by Salt Formation & Crystallization

This protocol is useful when a mixture of regioisomers is obtained, and one forms a more crystalline salt than the other.[18]

-

Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent, such as isopropanol or acetone.[23]

-

Acid Addition: Slowly add an acid (e.g., a solution of HCl in isopropanol, or concentrated sulfuric acid) to the stirred solution. At least one equivalent of acid should be used.[23][24]

-

Crystallization: The acid addition salt of one isomer may precipitate immediately or upon cooling. Allow the mixture to stand, if necessary, in an ice bath to promote full crystallization.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold solvent.[18]

-

Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution with a base (e.g., aqueous sodium hydroxide) to regenerate the pure pyrazole isomer.[18]

-

Extraction: Extract the purified pyrazole into an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate to yield the final product.[18]

References

- Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.

- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

- regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem.

-

Hydrazine - Risk Management and Safety. University of California, Berkeley. Available from: [Link]

- Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.

- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.

-

The Recent Development of the Pyrazoles : A Review. TSI Journals. Available from: [Link]

- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.

-

Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Chemistry Europe. Available from: [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]

-

Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available from: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

-

Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available from: [Link]

- strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. Benchchem.

-

Practical Hydrazine Hydrate Safety. Reddit. Available from: [Link]

-

Safety precautions for hydrazine hydrate. Sciencemadness.org. Available from: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available from: [Link]

- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.

- 194 recent advances in the synthesis of new pyrazole derivatives.

-

Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

- Method for purifying pyrazoles. Google Patents.

- Process for the purification of pyrazoles. Google Patents.

-

Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. Available from: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. name-reaction.com [name-reaction.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. preprints.org [preprints.org]

- 23. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 24. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

improving yield in the cyclization step of pyrazole synthesis

Technical Support & Troubleshooting Center

Status: Active Operator: Senior Application Scientist Topic: Optimizing Yield & Regiocontrol in Pyrazole Cyclization

Introduction

Welcome to the technical support hub for pyrazole synthesis. If you are reading this, you are likely facing the "cyclization bottleneck"—where the condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis) or

This guide moves beyond basic textbook protocols. We focus on the causality of failure and provide self-validating workflows to correct it.

Module 1: The "Stalled Reaction" (Incomplete Cyclization)

Symptom: LCMS shows consumption of starting material but high accumulation of the intermediate hydrazone/enamine mass (

Root Cause: The initial nucleophilic attack is kinetically fast, but the subsequent dehydration (cyclization) is the rate-determining step. This step often requires a higher activation energy or specific protonation states to proceed.

Troubleshooting Protocol

Q: My reaction is stuck at the hydrazone stage. How do I force cyclization?

A: You must shift the thermodynamic equilibrium toward dehydration.

-

The Acid Spike: If running in neutral ethanol/methanol, the pH is likely insufficient to protonate the carbonyl/hydroxyl intermediate.

-